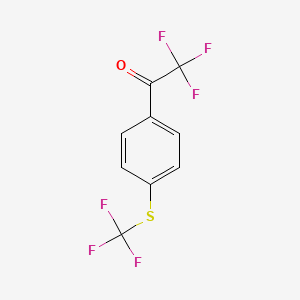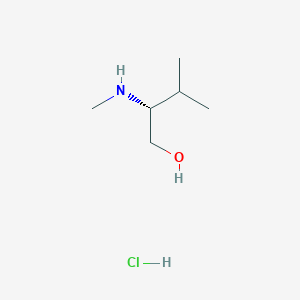
(2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Its chemical formula is C5H13NO with a molecular weight of approximately 101.16 g/mol .
- The compound features a tertiary carbon center and a chiral center, making it an interesting building block for organic synthesis.
(2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride: , is a chiral secondary amine compound.
Vorbereitungsmethoden
- Synthetic Routes :
- One common synthetic route involves the reduction of the corresponding ketone or aldehyde precursor.
- For example, starting from 3-methyl-2-butanone, the reductive amination with methylamine yields the desired compound.
- Reaction Conditions :
- The reductive amination typically employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- The reaction is carried out in a suitable solvent (e.g., ethanol or methanol) under mild conditions.
- Industrial Production :
- While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Analyse Chemischer Reaktionen
- Reactivity :
- (2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride can undergo various reactions, including:
- Oxidation : Oxidation of the alcohol group to the corresponding aldehyde or carboxylic acid.
- Reduction : Reduction of the ketone or aldehyde functionality.
- Substitution : Nucleophilic substitution reactions at the amino group.
- Common Reagents and Conditions :
- Oxidation : Reagents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
- Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution : Alkyl halides or acyl chlorides.
- (2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride can undergo various reactions, including:
- Major Products :
- Oxidation yields the corresponding aldehyde or carboxylic acid.
- Reduction leads to the corresponding alcohol.
- Substitution results in various derivatives with modified amino groups.
Wissenschaftliche Forschungsanwendungen
- Chemistry :
- Used as a chiral building block in asymmetric synthesis.
- Investigated for its reactivity in various transformations.
- Biology and Medicine :
- Potential use in drug development due to its chiral nature.
- May serve as a precursor for bioactive compounds.
- Industry :
- Used in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
- Targets and Pathways :
- The compound’s mechanism of action depends on its specific application.
- It may interact with receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Similar Compounds :
- 1-amino-4,4,4-trifluoro-butan-2-ol , 2-METHYL-2-PHENYL-BUTAN-1-OL , and 4- [3- (Methylamino)-1- (thiophen-2-yl)propyl]naphthalen-1-ol hydrochloride are structurally related compounds.
- Each compound has distinct properties and applications.
- Uniqueness :
- (2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride stands out due to its chiral center and potential versatility.
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications.
Eigenschaften
Molekularformel |
C6H16ClNO |
|---|---|
Molekulargewicht |
153.65 g/mol |
IUPAC-Name |
(2R)-3-methyl-2-(methylamino)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)6(4-8)7-3;/h5-8H,4H2,1-3H3;1H/t6-;/m0./s1 |
InChI-Schlüssel |
BBRBEPKCRMERDP-RGMNGODLSA-N |
Isomerische SMILES |
CC(C)[C@H](CO)NC.Cl |
Kanonische SMILES |
CC(C)C(CO)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


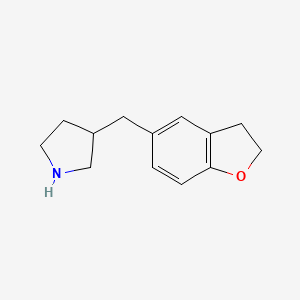
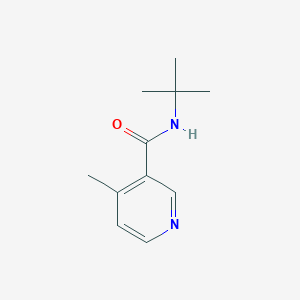
![2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13517598.png)
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine](/img/structure/B13517602.png)
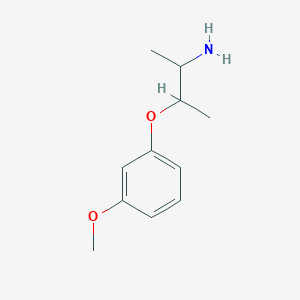
![1-[1-(2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carbonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13517614.png)
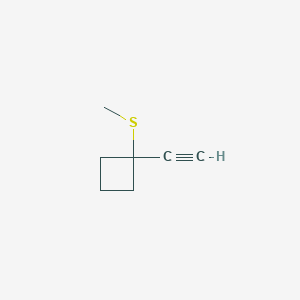
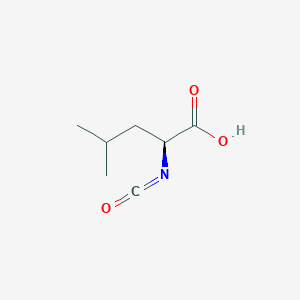
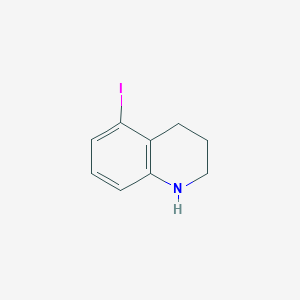
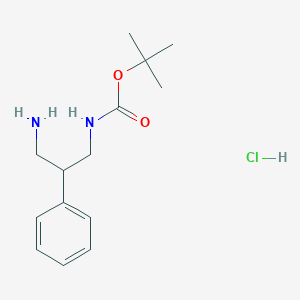
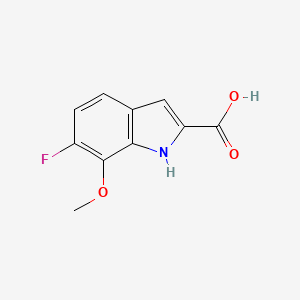
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)

